Betulone

概要

説明

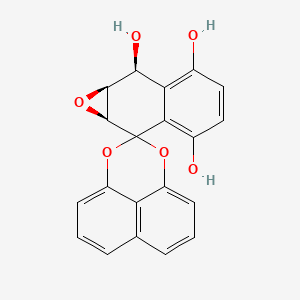

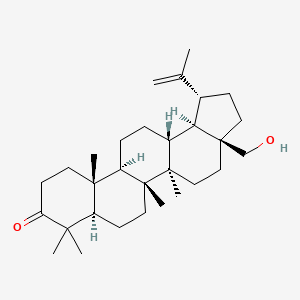

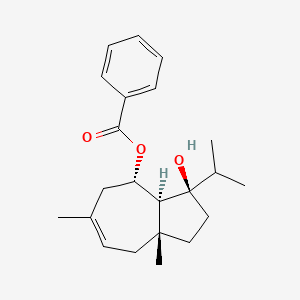

ベチュロンは、主に白樺の樹皮に見られるベチュリンから得られる天然のトリテルペノイド化合物です。抗炎症作用、抗酸化作用、抗がん作用など、さまざまな薬理作用で知られています。ベチュロンは、その潜在的な治療用途により、科学研究において大きな関心を集めています。

2. 製法

合成経路と反応条件: ベチュロンは通常、ベチュリンの酸化によって合成されます。一般的な方法の1つは、黒鉛窒化炭素に担持されたルテニウムナノ粒子を触媒として用いる方法です。 このプロセスには、初期のルテニウム前駆体のヒドラジンによる穏やかな還元が含まれ、ベチュリンからベチュロンへの高い変換率につながります .

工業生産方法: 工業的には、さまざまな酸化剤を用いてベチュロンを生産できます。例えば、ジョーンズ試薬(アセトン中の三酸化クロム)は、大規模合成によく用いられます。 他の方法には、ピリジン-二クロム酸錯体と酢酸中のクロム (VI) 酸化物の使用が含まれます .

科学的研究の応用

ベチュロンは、科学研究において幅広い用途があります。

化学: 潜在的な薬理活性を有するさまざまな誘導体の合成のための前駆体として使用されます。

生物学: アポトーシスや炎症など、細胞プロセスへの影響について研究されています。

医学: がん、心血管疾患、糖尿病の治療における可能性について調査されています。

産業: MAPK、NF-κB、Nrf2などのシグナル伝達経路に対するマルチターゲット効果により、新しい医薬品や治療薬の開発に利用されています.

作用機序

ベチュロンは、複数の分子標的と経路を通じて作用を発揮します。

抗炎症作用: NF-κBおよびMAPK経路を介して、炎症性サイトカインの発現を調節します。

抗酸化作用: Nrf2経路を活性化し、酸化ストレスに対する体の反応を強化します。

生化学分析

Biochemical Properties

Betulone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. This selective induction of apoptosis in cancer cells while sparing normal cells makes this compound a promising candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects. It can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time. Long-term studies have shown that this compound can maintain its therapeutic effects, including its anti-inflammatory and anticancer activities, over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to more pronounced therapeutic effects. At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, contributing to its therapeutic effects. For instance, this compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles and potentially reducing the risk of metabolic disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound’s ability to accumulate in specific tissues, such as tumors, enhances its therapeutic potential by ensuring targeted delivery to the site of action .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the subsequent modulation of cellular processes. For example, this compound’s localization to the mitochondria can influence mitochondrial function and contribute to its pro-apoptotic effects in cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: Betulone is typically synthesized through the oxidation of betulin. One common method involves the use of ruthenium nanoparticles deposited on graphitic carbon nitride as a catalyst. This process involves mild reduction of the initial ruthenium precursor with hydrazine, leading to high conversion rates of betulin to this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using various oxidation agents. For example, the Jones reagent (chromium trioxide in acetone) is often employed for large-scale synthesis. Other methods include the use of pyridine-dichromate complexes and chromium (VI) oxide in acetic acid .

化学反応の分析

反応の種類: ベチュロンは、次のようなさまざまな種類の化学反応を起こします。

酸化: ベチュリンからベチュロンへの変換。

還元: ベチュロンは、ベチュリンまたは他の誘導体に還元されます。

置換: さまざまな官能基を置換反応によってベチュロン分子に導入できます。

一般的な試薬と条件:

酸化: ジョーンズ試薬、ピリジン-二クロム酸錯体、クロム (VI) 酸化物。

還元: 水素化ホウ素ナトリウム、ヒドラジン。

置換: 目的の官能基に応じて、さまざまな有機試薬。

生成される主な生成物:

ベチュリン酸: ベチュリンの酸化によって生成されます。

ベチュリンアルデヒド: ベチュリンの別の酸化生成物です。

アロベチュリン: 中程度の抗ウイルス活性を示す誘導体です.

類似化合物との比較

ベチュロンは、多くの場合、次のような他のトリテルペノイドと比較されます。

ベチュリン: ベチュロンの前駆体で、創傷治癒作用で知られています。

ベチュリン酸: 強力な抗腫瘍活性を示す誘導体です。

アロベチュリン: 中程度の抗ウイルス効果を示します。

特性

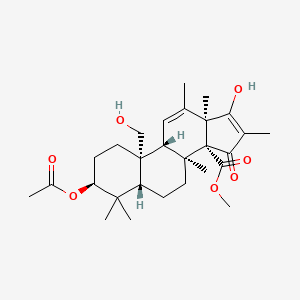

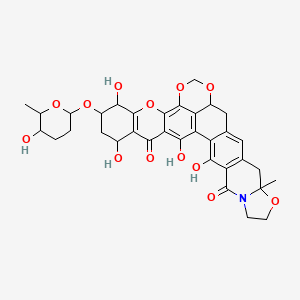

IUPAC Name |

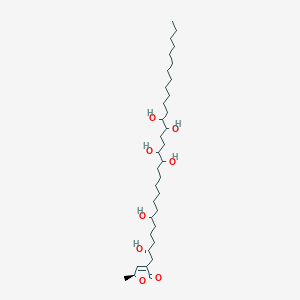

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDNKGUBLIKNAM-CNRMHUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a C3 ketone function and C28 oxidation level on the lupane-type triterpene structure influence antiparasitic activity?

A2: Studies comparing the activity of different betulin derivatives against T. gondii indicate that both the C3 ketone function and the C28 oxidation level are crucial for enhanced antiparasitic activity [, ]. The presence of these structural features appears to contribute significantly to the compound's potency against the parasite.

Q2: Does betulone exhibit antiplasmodial activity?

A3: Yes, this compound has demonstrated antiplasmodial activity against the chloroquine-sensitive strain of Plasmodium falciparum (NF54) []. Notably, it exhibited an IC50 value ranging from 2 to 14 µg/ml against this strain, highlighting its potential as an antimalarial agent. Further investigations are warranted to explore its efficacy against other Plasmodium species and drug-resistant strains.

Q3: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol [].

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Researchers commonly utilize various spectroscopic methods for the structural elucidation of this compound. These include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) [, , ].

Q5: From which natural sources can this compound be isolated?

A6: this compound has been isolated from various plant sources, including the outer bark of Betula lenta (black birch) [], the roots of Cassia tora [], and the twigs of Ilex macropoda []. It has also been identified in extracts from the bark of Alnus glutinosa (black alder) [, ], Scyphiphora hydrophyllacea [], Buddleja saligna [], Phyllanthus amarus calli [], Belamcanda chinensis roots [], Euonymus alatus twigs [], Terminalia glabrescens [], and Klienia odora [].

Q6: Are there any reports on the biotransformation of betulin to this compound?

A7: Yes, several studies have investigated the biotransformation of betulin to this compound using various microorganisms. These include using growing cultures of the marine fungus Dothideomycete sp. HQ 316564 [], the bacterium Rhodococcus erythropolis BT78 [, ], the actinobacterium Rhodococcus rhodochrous IEGM 66 [], and the yeast Rhodotorula mucilaginosa [].

Q7: Can this compound be synthesized chemically?

A8: While this compound is primarily isolated from natural sources, it can be chemically synthesized. One approach involves the oxidation of betulin, a structurally similar compound, to yield this compound. Various oxidizing agents and catalysts have been explored for this transformation, including Dess-Martin periodinane [] and supported silver nanoparticles [].

Q8: What are some chemical modifications that have been explored for this compound?

A9: Researchers have explored various chemical modifications of this compound to modulate its biological activity, solubility, and other properties. Examples include the synthesis of acetylenic derivatives [], triazole derivatives [], and nitrone derivatives [].

Q9: What is known about the solubility and dissolution properties of this compound?

A10: this compound, like many triterpenoids, exhibits limited solubility in aqueous media. This property can impact its bioavailability and therapeutic efficacy. To address this, researchers often explore formulation strategies and chemical modifications to enhance its solubility and dissolution rate [].

Q10: What are the potential applications of this compound in drug discovery?

A11: this compound holds promise as a potential therapeutic agent for various diseases due to its diverse biological activities. Its antiparasitic properties, particularly against Toxoplasma gondii and Plasmodium falciparum, make it a potential candidate for developing novel anti-infective drugs [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,34S,35S)-2,16,17,35-tetraacetyloxy-34-hydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-24-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B1247942.png)

![(3E,13E,17E,21E,39E)-42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B1247959.png)